molecular formula C13H12BNO3 B1365590 (4-(Phenylcarbamoyl)phenyl)boronic acid CAS No. 330793-45-8

(4-(Phenylcarbamoyl)phenyl)boronic acid

Cat. No.: B1365590
CAS No.: 330793-45-8
M. Wt: 241.05 g/mol
InChI Key: DAUSGSRIYCUJDK-UHFFFAOYSA-N
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Description

(4-(Phenylcarbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C13H12BNO3. It is a boronic acid derivative characterized by the presence of a phenylcarbamoyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Phenylcarbamoyl)phenyl)boronic acid typically involves the reaction of 4-aminophenylboronic acid with phenyl isocyanate. The reaction proceeds under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent usage, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-(Phenylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-(Phenylcarbamoyl)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the development of advanced materials, including polymers and sensors, due to its unique chemical properties

Comparison with Similar Compounds

Uniqueness: (4-(Phenylcarbamoyl)phenyl)boronic acid is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug development .

Properties

IUPAC Name

[4-(phenylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h1-9,17-18H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUSGSRIYCUJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455113
Record name [4-(Phenylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330793-45-8
Record name [4-(Phenylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Phenylaminocarbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-Butyl lithium(1.6 M in hexane solution, 5.7 ml, 9.05 mmol) was added slowly to a solution of N1-phenyl-4-bromo-2-methoxybenzamide (1.0 g, 3.62 mmol) in tetrahydrofuran (27 mL) at −78° C. After 30 minutes, triisopropyl borate (1.25 mL, 5.43 mmol) was added rapidly. The reaction mixture was allowed to warm up to room temperature after 13 minutes and stirred for 6 hours. Hydrochloric acid (2.5N, 27 mL) was added and the mixture was stirred overnight. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with brine, dried over MgSO4, filtered and concentrated. The residue was recrystallized from ethyl acetate/heptane to give 4-(anilinocarbonyl)phenylboronic acid (0.354 g, 40%). 1H NMR (DMSO-d6) δ 7.10 (m, 1H), 7.35 (m, 2H), 7.80 (m, 4H), 7.92 (m, 2H), 8.23 (s, 2H), 10.23 (s, 1H).
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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